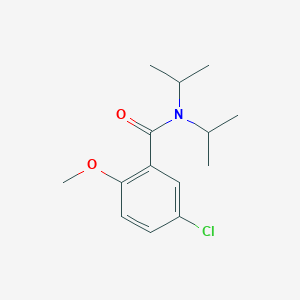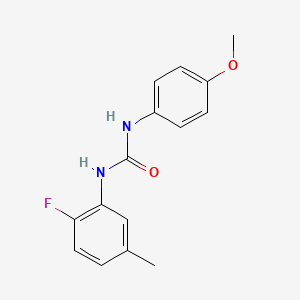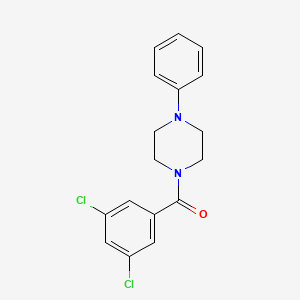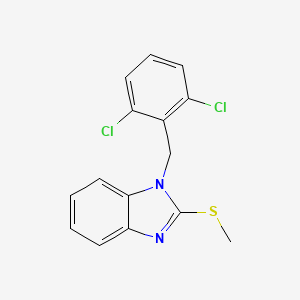![molecular formula C18H17N3O2 B5814191 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide, typically involves strategic functionalization of the quinoline core structure to introduce various substituents that can modify the molecule's physical, chemical, and biological properties. A common approach for synthesizing quinoline derivatives includes modifications and functionalization reactions, such as Friedländer synthesis, which allows for the construction of complex quinoline structures through the condensation of ketones with aromatic amines (Snyderwine et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This core structure provides a rigid scaffold that can influence the molecule's interaction with biological targets. Structural analysis often involves spectroscopic techniques such as NMR and mass spectrometry to elucidate the position and nature of substituents on the quinoline ring, which are critical for the compound's biological activity and physicochemical properties (Snyderwine et al., 1988).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for further diversification of the molecule. The reactivity of the quinoline nitrogen atom plays a significant role in its chemistry, enabling the formation of quinolinium salts under certain conditions. These reactions are fundamental for the synthesis of more complex quinoline derivatives with enhanced or specific biological activities (Simonetti et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinoline core. The introduction of hydrophobic or hydrophilic groups can significantly affect the compound's solubility in different solvents, which is critical for its application in medicinal chemistry. The determination of these properties is essential for understanding the compound's behavior in biological systems and its formulation for drug development (Snyderwine et al., 1988).
Chemical Properties Analysis
The chemical properties of this compound, such as its acidity, basicity, and reactivity towards various reagents, are crucial for its pharmacological profile. The quinoline nitrogen and other functional groups within the molecule can participate in hydrogen bonding and ionic interactions, which may influence its binding affinity towards biological targets. Understanding these chemical properties is vital for optimizing the molecule's therapeutic potential and minimizing off-target effects (Simonetti et al., 2016).
Future Directions
properties
IUPAC Name |
N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-3-4-16-14(9-12)10-15(17(22)20-16)11-21(2)18(23)13-5-7-19-8-6-13/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIZCCZULFMPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)


![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)



